GKK1032B

Descripción

Propiedades

IUPAC Name |

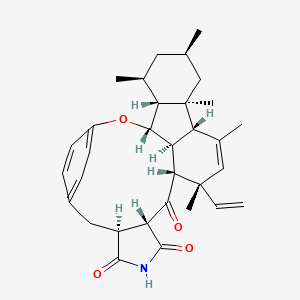

(3S,4R,5S,7R,9S,10S,13S,14R,16R,20S,27S)-13-ethenyl-5,7,9,11,13-pentamethyl-2-oxa-18-azahexacyclo[20.2.2.13,10.04,9.016,20.014,27]heptacosa-1(25),11,22(26),23-tetraene-15,17,19-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO4/c1-7-31(5)15-18(4)24-23-26(31)27(34)22-21(29(35)33-30(22)36)13-19-8-10-20(11-9-19)37-28(23)25-17(3)12-16(2)14-32(24,25)6/h7-11,15-17,21-26,28H,1,12-14H2,2-6H3,(H,33,35,36)/t16-,17+,21+,22-,23+,24-,25+,26+,28+,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPPHVJLWSRLAC-ZABYPXOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C3C4C(C2(C1)C)C(=CC(C4C(=O)C5C(CC6=CC=C(O3)C=C6)C(=O)NC5=O)(C)C=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@H]2[C@@H]3[C@H]4[C@H]([C@@]2(C1)C)C(=C[C@]([C@@H]4C(=O)[C@H]5[C@H](CC6=CC=C(O3)C=C6)C(=O)NC5=O)(C)C=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GKK1032B: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

GKK1032B is a fungal metabolite derived from the endophytic fungus Penicillium citrinum, which has demonstrated significant antiproliferative and antibacterial properties. This technical guide provides a comprehensive overview of the known mechanism of action of this compound, with a primary focus on its pro-apoptotic effects in human osteosarcoma cells. The document synthesizes available data, details relevant experimental methodologies, and presents signaling pathways and workflows to support further research and development of this compound as a potential therapeutic agent.

Introduction

This compound is a peptide-polyketide hybrid compound that has been identified as a promising bioactive molecule.[1] It has shown potent cytotoxic effects against various cancer cell lines and exhibits antibacterial activity.[1] The primary focus of mechanistic studies to date has been on its anticancer properties, specifically its ability to induce programmed cell death, or apoptosis, in human osteosarcoma MG63 cells.[1][2] This guide will delve into the molecular pathways through which this compound exerts its biological effects.

Antiproliferative and Pro-Apoptotic Mechanism of Action

The principal mechanism of action of this compound in cancer cells is the induction of apoptosis through the intrinsic, or mitochondrial, pathway. This process is initiated by intracellular signals and culminates in the activation of a cascade of enzymes known as caspases, which are responsible for the execution of cell death.[1]

Signaling Pathway

This compound triggers the mitochondrial pathway of apoptosis. The key event in this pathway is the release of cytochrome c from the mitochondria into the cytoplasm. Cytoplasmic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which leads to the recruitment and activation of pro-caspase-9. Activated caspase-9, an initiator caspase, subsequently cleaves and activates effector caspases, such as caspase-3. Active caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Caption: this compound-induced intrinsic apoptosis pathway.

Quantitative Data

The antiproliferative activity of this compound has been quantified against human osteosarcoma cell lines. The available data is summarized in the table below.

| Cell Line | Assay Type | Parameter | Value | Reference |

| MG63 | Cell Viability | IC₅₀ | 3.49 µmol·L⁻¹ | |

| U2OS | Cell Viability | IC₅₀ | 5.07 µmol·L⁻¹ | |

| MG63 | Apoptosis (Flow Cytometry) | % Apoptotic Cells (at 6 µmol·L⁻¹) | 30.54% | |

| MG63 | Apoptosis (Flow Cytometry) | % Apoptotic Cells (Control) | 3.09% |

Antibacterial Mechanism of Action

While this compound is known to possess antibacterial activity, the specific mechanism of action against bacteria has not yet been elucidated in publicly available literature. Further research is required to determine its bacterial target and the molecular pathways it affects.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's pro-apoptotic activity.

Cell Culture

-

Cell Lines: Human osteosarcoma cell lines MG63 and U2OS.

-

Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Compound Preparation: this compound is dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the final desired concentrations. The final DMSO concentration in the culture should not exceed a non-toxic level (e.g., 0.05%).

Cell Viability Assay (MTT Assay)

This assay is used to determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

Caption: Workflow for MTT cell viability assay.

Apoptosis Analysis by Flow Cytometry

This method quantifies the percentage of apoptotic cells following treatment with this compound.

-

Principle: Cells are stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

-

Procedure:

-

Cells are seeded and treated with this compound for 24 hours.

-

Both adherent and floating cells are collected.

-

Cells are washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature.

-

Samples are analyzed on a flow cytometer.

-

Western Blot Analysis

This technique is used to detect the levels of specific proteins involved in the apoptosis pathway.

Caption: General workflow for Western blot analysis.

Conclusion

This compound is a fungal metabolite that induces apoptosis in human osteosarcoma cells through the intrinsic mitochondrial pathway. This is characterized by the release of cytochrome c and subsequent activation of the caspase cascade. The compound shows potent cytotoxicity at micromolar concentrations. While its antibacterial properties are noted, the underlying mechanism remains an area for future investigation. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

GKK1032B: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

GKK1032B is a fungal metabolite derived from the endophytic fungus Penicillium citrinum, which has demonstrated significant antiproliferative and antibacterial properties. This technical guide provides a comprehensive overview of the known mechanism of action of this compound, with a primary focus on its pro-apoptotic effects in human osteosarcoma cells. The document synthesizes available data, details relevant experimental methodologies, and presents signaling pathways and workflows to support further research and development of this compound as a potential therapeutic agent.

Introduction

This compound is a peptide-polyketide hybrid compound that has been identified as a promising bioactive molecule.[1] It has shown potent cytotoxic effects against various cancer cell lines and exhibits antibacterial activity.[1] The primary focus of mechanistic studies to date has been on its anticancer properties, specifically its ability to induce programmed cell death, or apoptosis, in human osteosarcoma MG63 cells.[1][2] This guide will delve into the molecular pathways through which this compound exerts its biological effects.

Antiproliferative and Pro-Apoptotic Mechanism of Action

The principal mechanism of action of this compound in cancer cells is the induction of apoptosis through the intrinsic, or mitochondrial, pathway. This process is initiated by intracellular signals and culminates in the activation of a cascade of enzymes known as caspases, which are responsible for the execution of cell death.[1]

Signaling Pathway

This compound triggers the mitochondrial pathway of apoptosis. The key event in this pathway is the release of cytochrome c from the mitochondria into the cytoplasm. Cytoplasmic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which leads to the recruitment and activation of pro-caspase-9. Activated caspase-9, an initiator caspase, subsequently cleaves and activates effector caspases, such as caspase-3. Active caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Caption: this compound-induced intrinsic apoptosis pathway.

Quantitative Data

The antiproliferative activity of this compound has been quantified against human osteosarcoma cell lines. The available data is summarized in the table below.

| Cell Line | Assay Type | Parameter | Value | Reference |

| MG63 | Cell Viability | IC₅₀ | 3.49 µmol·L⁻¹ | |

| U2OS | Cell Viability | IC₅₀ | 5.07 µmol·L⁻¹ | |

| MG63 | Apoptosis (Flow Cytometry) | % Apoptotic Cells (at 6 µmol·L⁻¹) | 30.54% | |

| MG63 | Apoptosis (Flow Cytometry) | % Apoptotic Cells (Control) | 3.09% |

Antibacterial Mechanism of Action

While this compound is known to possess antibacterial activity, the specific mechanism of action against bacteria has not yet been elucidated in publicly available literature. Further research is required to determine its bacterial target and the molecular pathways it affects.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's pro-apoptotic activity.

Cell Culture

-

Cell Lines: Human osteosarcoma cell lines MG63 and U2OS.

-

Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Compound Preparation: this compound is dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the final desired concentrations. The final DMSO concentration in the culture should not exceed a non-toxic level (e.g., 0.05%).

Cell Viability Assay (MTT Assay)

This assay is used to determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

Caption: Workflow for MTT cell viability assay.

Apoptosis Analysis by Flow Cytometry

This method quantifies the percentage of apoptotic cells following treatment with this compound.

-

Principle: Cells are stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

-

Procedure:

-

Cells are seeded and treated with this compound for 24 hours.

-

Both adherent and floating cells are collected.

-

Cells are washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature.

-

Samples are analyzed on a flow cytometer.

-

Western Blot Analysis

This technique is used to detect the levels of specific proteins involved in the apoptosis pathway.

Caption: General workflow for Western blot analysis.

Conclusion

This compound is a fungal metabolite that induces apoptosis in human osteosarcoma cells through the intrinsic mitochondrial pathway. This is characterized by the release of cytochrome c and subsequent activation of the caspase cascade. The compound shows potent cytotoxicity at micromolar concentrations. While its antibacterial properties are noted, the underlying mechanism remains an area for future investigation. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

GKK1032B: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

GKK1032B is a fungal metabolite derived from the endophytic fungus Penicillium citrinum, which has demonstrated significant antiproliferative and antibacterial properties. This technical guide provides a comprehensive overview of the known mechanism of action of this compound, with a primary focus on its pro-apoptotic effects in human osteosarcoma cells. The document synthesizes available data, details relevant experimental methodologies, and presents signaling pathways and workflows to support further research and development of this compound as a potential therapeutic agent.

Introduction

This compound is a peptide-polyketide hybrid compound that has been identified as a promising bioactive molecule.[1] It has shown potent cytotoxic effects against various cancer cell lines and exhibits antibacterial activity.[1] The primary focus of mechanistic studies to date has been on its anticancer properties, specifically its ability to induce programmed cell death, or apoptosis, in human osteosarcoma MG63 cells.[1][2] This guide will delve into the molecular pathways through which this compound exerts its biological effects.

Antiproliferative and Pro-Apoptotic Mechanism of Action

The principal mechanism of action of this compound in cancer cells is the induction of apoptosis through the intrinsic, or mitochondrial, pathway. This process is initiated by intracellular signals and culminates in the activation of a cascade of enzymes known as caspases, which are responsible for the execution of cell death.[1]

Signaling Pathway

This compound triggers the mitochondrial pathway of apoptosis. The key event in this pathway is the release of cytochrome c from the mitochondria into the cytoplasm. Cytoplasmic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which leads to the recruitment and activation of pro-caspase-9. Activated caspase-9, an initiator caspase, subsequently cleaves and activates effector caspases, such as caspase-3. Active caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Caption: this compound-induced intrinsic apoptosis pathway.

Quantitative Data

The antiproliferative activity of this compound has been quantified against human osteosarcoma cell lines. The available data is summarized in the table below.

| Cell Line | Assay Type | Parameter | Value | Reference |

| MG63 | Cell Viability | IC₅₀ | 3.49 µmol·L⁻¹ | |

| U2OS | Cell Viability | IC₅₀ | 5.07 µmol·L⁻¹ | |

| MG63 | Apoptosis (Flow Cytometry) | % Apoptotic Cells (at 6 µmol·L⁻¹) | 30.54% | |

| MG63 | Apoptosis (Flow Cytometry) | % Apoptotic Cells (Control) | 3.09% |

Antibacterial Mechanism of Action

While this compound is known to possess antibacterial activity, the specific mechanism of action against bacteria has not yet been elucidated in publicly available literature. Further research is required to determine its bacterial target and the molecular pathways it affects.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's pro-apoptotic activity.

Cell Culture

-

Cell Lines: Human osteosarcoma cell lines MG63 and U2OS.

-

Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Compound Preparation: this compound is dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the final desired concentrations. The final DMSO concentration in the culture should not exceed a non-toxic level (e.g., 0.05%).

Cell Viability Assay (MTT Assay)

This assay is used to determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

Caption: Workflow for MTT cell viability assay.

Apoptosis Analysis by Flow Cytometry

This method quantifies the percentage of apoptotic cells following treatment with this compound.

-

Principle: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

-

Procedure:

-

Cells are seeded and treated with this compound for 24 hours.

-

Both adherent and floating cells are collected.

-

Cells are washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature.

-

Samples are analyzed on a flow cytometer.

-

Western Blot Analysis

This technique is used to detect the levels of specific proteins involved in the apoptosis pathway.

Caption: General workflow for Western blot analysis.

Conclusion

This compound is a fungal metabolite that induces apoptosis in human osteosarcoma cells through the intrinsic mitochondrial pathway. This is characterized by the release of cytochrome c and subsequent activation of the caspase cascade. The compound shows potent cytotoxicity at micromolar concentrations. While its antibacterial properties are noted, the underlying mechanism remains an area for future investigation. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

GKK1032B: A Fungal Metabolite with Potent Antiproliferative and Antibacterial Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GKK1032B is a fungal metabolite that has garnered significant interest within the scientific community for its notable antiproliferative and antibacterial activities.[1][2] Originally isolated from an unidentified species of Penicillium, this complex peptide-polyketide hybrid has demonstrated cytotoxic effects against a range of cancer cell lines and inhibitory action against select bacteria.[1][2][3] Mechanistic studies have revealed that this compound can induce apoptosis in cancer cells through the activation of the caspase pathway, highlighting its potential as a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the biological activity of this compound, its known targets, and detailed experimental protocols for the key assays cited in the literature.

Biological Activity and Targets

The primary biological activities of this compound are its antiproliferative and antibacterial effects. The compound has been shown to inhibit the growth of various human cancer cell lines and both Gram-positive and Gram-negative bacteria.

Antiproliferative Activity

This compound exhibits significant cytotoxicity against several human cancer cell lines. Notably, it has been shown to inhibit the growth of HeLa S3 cervical cancer cells, MCF-7 breast cancer cells, and the human osteosarcoma cell lines MG63 and U2OS. The primary mechanism underlying its anticancer effect is the induction of apoptosis, or programmed cell death, which is mediated through the activation of the caspase signaling cascade.

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated inhibitory effects against the Gram-positive bacterium Bacillus subtilis and Mycobacterium tuberculosis.

Molecular Targets

The precise molecular target of this compound has not yet been fully elucidated. Current research indicates that its cytotoxic effects are mediated through the activation of the intrinsic apoptosis pathway, suggesting an interaction with cellular components that regulate this process. However, the direct binding partner of this compound remains an area of active investigation.

Quantitative Data

The biological activity of this compound has been quantified in various studies, with IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values determined for different cell lines and bacterial strains.

| Activity | Target | Metric | Value | Reference |

| Antiproliferative | MG63 (Human Osteosarcoma) | IC50 | 3.49 µmol·L⁻¹ | --INVALID-LINK-- |

| Antiproliferative | U2OS (Human Osteosarcoma) | IC50 | 5.07 µmol·L⁻¹ | --INVALID-LINK-- |

| Antiproliferative | HeLa S3 (Cervical Cancer) | IC50 | 17.7 µM | --INVALID-LINK-- |

| Antiproliferative | MCF-7 (Breast Cancer) | IC50 | 14.71 µM | --INVALID-LINK-- |

| Antibacterial | Bacillus subtilis | MIC | 20.8 µg/ml | --INVALID-LINK-- |

| Antibacterial | Mycobacterium tuberculosis | MIC | 48.35 µM | --INVALID-LINK-- |

Signaling Pathways

The primary signaling pathway implicated in the biological activity of this compound is the intrinsic apoptosis pathway, which is characterized by the activation of a cascade of caspase enzymes. While the precise upstream events are still under investigation, the activation of this pathway leads to the execution of programmed cell death in cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. While the exact protocols from the primary literature are not fully available, the following represents standard and widely accepted methods for the assays conducted.

Cell Culture

Human cancer cell lines (MG63, U2OS, HeLa S3, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of this compound is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (DAPI Staining)

Apoptosis induction by this compound is visualized by DAPI (4',6-diamidino-2-phenylindole) staining to observe nuclear morphology changes.

-

Cell Treatment: Cells are grown on coverslips in a 6-well plate and treated with this compound at its IC50 concentration for 24-48 hours.

-

Fixation: The cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

DAPI Staining: The cells are stained with DAPI solution (1 µg/mL) for 5 minutes in the dark.

-

Microscopy: The coverslips are mounted on glass slides, and the nuclear morphology is observed under a fluorescence microscope. Apoptotic cells are identified by condensed and fragmented nuclei.

Antibacterial Assay (Broth Microdilution)

The minimum inhibitory concentration (MIC) of this compound against bacteria is determined by the broth microdilution method.

-

Bacterial Culture: Bacteria are grown in an appropriate broth medium to the mid-logarithmic phase.

-

Serial Dilution: this compound is serially diluted in the broth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a promising natural product with significant potential for development as an anticancer and antibacterial agent. Its ability to induce apoptosis in cancer cells via the caspase pathway makes it an attractive candidate for further investigation. Future research should focus on elucidating its precise molecular target, further defining the upstream signaling events that trigger apoptosis, and evaluating its efficacy and safety in preclinical in vivo models. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in their exploration of this fascinating fungal metabolite.

References

GKK1032B: A Fungal Metabolite with Potent Antiproliferative and Antibacterial Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GKK1032B is a fungal metabolite that has garnered significant interest within the scientific community for its notable antiproliferative and antibacterial activities.[1][2] Originally isolated from an unidentified species of Penicillium, this complex peptide-polyketide hybrid has demonstrated cytotoxic effects against a range of cancer cell lines and inhibitory action against select bacteria.[1][2][3] Mechanistic studies have revealed that this compound can induce apoptosis in cancer cells through the activation of the caspase pathway, highlighting its potential as a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the biological activity of this compound, its known targets, and detailed experimental protocols for the key assays cited in the literature.

Biological Activity and Targets

The primary biological activities of this compound are its antiproliferative and antibacterial effects. The compound has been shown to inhibit the growth of various human cancer cell lines and both Gram-positive and Gram-negative bacteria.

Antiproliferative Activity

This compound exhibits significant cytotoxicity against several human cancer cell lines. Notably, it has been shown to inhibit the growth of HeLa S3 cervical cancer cells, MCF-7 breast cancer cells, and the human osteosarcoma cell lines MG63 and U2OS. The primary mechanism underlying its anticancer effect is the induction of apoptosis, or programmed cell death, which is mediated through the activation of the caspase signaling cascade.

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated inhibitory effects against the Gram-positive bacterium Bacillus subtilis and Mycobacterium tuberculosis.

Molecular Targets

The precise molecular target of this compound has not yet been fully elucidated. Current research indicates that its cytotoxic effects are mediated through the activation of the intrinsic apoptosis pathway, suggesting an interaction with cellular components that regulate this process. However, the direct binding partner of this compound remains an area of active investigation.

Quantitative Data

The biological activity of this compound has been quantified in various studies, with IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values determined for different cell lines and bacterial strains.

| Activity | Target | Metric | Value | Reference |

| Antiproliferative | MG63 (Human Osteosarcoma) | IC50 | 3.49 µmol·L⁻¹ | --INVALID-LINK-- |

| Antiproliferative | U2OS (Human Osteosarcoma) | IC50 | 5.07 µmol·L⁻¹ | --INVALID-LINK-- |

| Antiproliferative | HeLa S3 (Cervical Cancer) | IC50 | 17.7 µM | --INVALID-LINK-- |

| Antiproliferative | MCF-7 (Breast Cancer) | IC50 | 14.71 µM | --INVALID-LINK-- |

| Antibacterial | Bacillus subtilis | MIC | 20.8 µg/ml | --INVALID-LINK-- |

| Antibacterial | Mycobacterium tuberculosis | MIC | 48.35 µM | --INVALID-LINK-- |

Signaling Pathways

The primary signaling pathway implicated in the biological activity of this compound is the intrinsic apoptosis pathway, which is characterized by the activation of a cascade of caspase enzymes. While the precise upstream events are still under investigation, the activation of this pathway leads to the execution of programmed cell death in cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. While the exact protocols from the primary literature are not fully available, the following represents standard and widely accepted methods for the assays conducted.

Cell Culture

Human cancer cell lines (MG63, U2OS, HeLa S3, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of this compound is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (DAPI Staining)

Apoptosis induction by this compound is visualized by DAPI (4',6-diamidino-2-phenylindole) staining to observe nuclear morphology changes.

-

Cell Treatment: Cells are grown on coverslips in a 6-well plate and treated with this compound at its IC50 concentration for 24-48 hours.

-

Fixation: The cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

DAPI Staining: The cells are stained with DAPI solution (1 µg/mL) for 5 minutes in the dark.

-

Microscopy: The coverslips are mounted on glass slides, and the nuclear morphology is observed under a fluorescence microscope. Apoptotic cells are identified by condensed and fragmented nuclei.

Antibacterial Assay (Broth Microdilution)

The minimum inhibitory concentration (MIC) of this compound against bacteria is determined by the broth microdilution method.

-

Bacterial Culture: Bacteria are grown in an appropriate broth medium to the mid-logarithmic phase.

-

Serial Dilution: this compound is serially diluted in the broth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a promising natural product with significant potential for development as an anticancer and antibacterial agent. Its ability to induce apoptosis in cancer cells via the caspase pathway makes it an attractive candidate for further investigation. Future research should focus on elucidating its precise molecular target, further defining the upstream signaling events that trigger apoptosis, and evaluating its efficacy and safety in preclinical in vivo models. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in their exploration of this fascinating fungal metabolite.

References

GKK1032B: A Fungal Metabolite with Potent Antiproliferative and Antibacterial Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GKK1032B is a fungal metabolite that has garnered significant interest within the scientific community for its notable antiproliferative and antibacterial activities.[1][2] Originally isolated from an unidentified species of Penicillium, this complex peptide-polyketide hybrid has demonstrated cytotoxic effects against a range of cancer cell lines and inhibitory action against select bacteria.[1][2][3] Mechanistic studies have revealed that this compound can induce apoptosis in cancer cells through the activation of the caspase pathway, highlighting its potential as a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the biological activity of this compound, its known targets, and detailed experimental protocols for the key assays cited in the literature.

Biological Activity and Targets

The primary biological activities of this compound are its antiproliferative and antibacterial effects. The compound has been shown to inhibit the growth of various human cancer cell lines and both Gram-positive and Gram-negative bacteria.

Antiproliferative Activity

This compound exhibits significant cytotoxicity against several human cancer cell lines. Notably, it has been shown to inhibit the growth of HeLa S3 cervical cancer cells, MCF-7 breast cancer cells, and the human osteosarcoma cell lines MG63 and U2OS. The primary mechanism underlying its anticancer effect is the induction of apoptosis, or programmed cell death, which is mediated through the activation of the caspase signaling cascade.

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated inhibitory effects against the Gram-positive bacterium Bacillus subtilis and Mycobacterium tuberculosis.

Molecular Targets

The precise molecular target of this compound has not yet been fully elucidated. Current research indicates that its cytotoxic effects are mediated through the activation of the intrinsic apoptosis pathway, suggesting an interaction with cellular components that regulate this process. However, the direct binding partner of this compound remains an area of active investigation.

Quantitative Data

The biological activity of this compound has been quantified in various studies, with IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values determined for different cell lines and bacterial strains.

| Activity | Target | Metric | Value | Reference |

| Antiproliferative | MG63 (Human Osteosarcoma) | IC50 | 3.49 µmol·L⁻¹ | --INVALID-LINK-- |

| Antiproliferative | U2OS (Human Osteosarcoma) | IC50 | 5.07 µmol·L⁻¹ | --INVALID-LINK-- |

| Antiproliferative | HeLa S3 (Cervical Cancer) | IC50 | 17.7 µM | --INVALID-LINK-- |

| Antiproliferative | MCF-7 (Breast Cancer) | IC50 | 14.71 µM | --INVALID-LINK-- |

| Antibacterial | Bacillus subtilis | MIC | 20.8 µg/ml | --INVALID-LINK-- |

| Antibacterial | Mycobacterium tuberculosis | MIC | 48.35 µM | --INVALID-LINK-- |

Signaling Pathways

The primary signaling pathway implicated in the biological activity of this compound is the intrinsic apoptosis pathway, which is characterized by the activation of a cascade of caspase enzymes. While the precise upstream events are still under investigation, the activation of this pathway leads to the execution of programmed cell death in cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. While the exact protocols from the primary literature are not fully available, the following represents standard and widely accepted methods for the assays conducted.

Cell Culture

Human cancer cell lines (MG63, U2OS, HeLa S3, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of this compound is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (DAPI Staining)

Apoptosis induction by this compound is visualized by DAPI (4',6-diamidino-2-phenylindole) staining to observe nuclear morphology changes.

-

Cell Treatment: Cells are grown on coverslips in a 6-well plate and treated with this compound at its IC50 concentration for 24-48 hours.

-

Fixation: The cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

DAPI Staining: The cells are stained with DAPI solution (1 µg/mL) for 5 minutes in the dark.

-

Microscopy: The coverslips are mounted on glass slides, and the nuclear morphology is observed under a fluorescence microscope. Apoptotic cells are identified by condensed and fragmented nuclei.

Antibacterial Assay (Broth Microdilution)

The minimum inhibitory concentration (MIC) of this compound against bacteria is determined by the broth microdilution method.

-

Bacterial Culture: Bacteria are grown in an appropriate broth medium to the mid-logarithmic phase.

-

Serial Dilution: this compound is serially diluted in the broth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a promising natural product with significant potential for development as an anticancer and antibacterial agent. Its ability to induce apoptosis in cancer cells via the caspase pathway makes it an attractive candidate for further investigation. Future research should focus on elucidating its precise molecular target, further defining the upstream signaling events that trigger apoptosis, and evaluating its efficacy and safety in preclinical in vivo models. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in their exploration of this fascinating fungal metabolite.

References

GKK1032B: A Technical Guide to its Structure, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

GKK1032B is a fungal metabolite, a peptide-polyketide hybrid, originally isolated from Penicillium citrinum.[1][2] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It details its potent antiproliferative and antibacterial effects, with a particular focus on its mechanism of action in inducing apoptosis in human osteosarcoma cells. This guide also includes detailed experimental protocols for the isolation of this compound and for the assessment of its biological activity, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, oncology, and drug discovery.

Chemical Structure and Properties

This compound possesses a complex polycyclic structure. Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 358375-11-8 |

| IUPAC Name | (3aR,9aR,9bS,10R,12S,13aR,13bR,13cR,16R,16aS,17aS)-rel-(+)-16-ethenyl-3a,9b,10,11,12,13,13a,13b,13c,16,16a,17a-dodecahydro-10,12,13a,14,16-pentamethyl-5,8-ethenofluoreno[9',1':2,3,4]oxacyclododecino[6,7-c]pyrrole-1,3,17(2H,4H,9aH)-trione |

| InChI Key | GAPPHVJLWSRLAC-ZABYPXOYSA-N |

| SMILES Code | C[C@@H]1C--INVALID-LINK--[C@]2([H])--INVALID-LINK--=C--INVALID-LINK--(C)[C@]3([H])C4=O)([H])[C@]3([H])[C@]2([H])OC5=CC=C(C[C@@]6([H])[C@@]4([H])C(NC6=O)=O)C=C5">C@@(C)C1 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₃₂H₃₉NO₄ |

| Molecular Weight | 501.67 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO, Dichloromethane, and Ethanol |

| Stability | Stable for ≥ 4 years when stored at -20°C |

Biological Activity

This compound has demonstrated significant antiproliferative and antibacterial activities.

Antiproliferative Activity

This compound exhibits cytotoxic effects against a range of human cancer cell lines. Notably, it shows significant activity against human osteosarcoma MG63 cells.[1][3]

Table 3: In Vitro Antiproliferative Activity of this compound (IC₅₀ values)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MG63 | Human Osteosarcoma | 3.49[3] |

| U2OS | Human Osteosarcoma | 5.07 |

| HeLa S3 | Human Cervical Adenocarcinoma | 17.7 |

| MCF-7 | Human Breast Adenocarcinoma | 14.71 |

| Vero | Monkey Kidney Epithelial | 29.55 |

Antibacterial Activity

This compound has also been shown to inhibit the growth of certain bacteria.

Table 4: Antibacterial Activity of this compound (MIC values)

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Bacillus subtilis | Positive | 20.8 |

| Mycobacterium tuberculosis | N/A | 48.35 µM |

Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the antiproliferative activity of this compound in human osteosarcoma MG63 cells is the induction of apoptosis via the intrinsic, mitochondria-dependent pathway. Treatment with this compound leads to the release of cytochrome c from the mitochondria into the cytoplasm. This event triggers a caspase cascade, involving the activation of caspase-9, the initiator caspase in the intrinsic pathway, and subsequently, the executioner caspase-3. The activation of caspase-3 ultimately leads to the cleavage of cellular substrates and the execution of apoptosis.

Caption: this compound-induced intrinsic apoptosis pathway in MG63 cells.

Experimental Protocols

Isolation of this compound from Penicillium citrinum

This protocol describes the isolation of this compound from a culture of the endophytic fungus Penicillium citrinum.

Workflow Diagram:

Caption: Workflow for the isolation of this compound.

Methodology:

-

Fungal Culture: Penicillium citrinum is isolated from the surface-sterilized inner pericarp of Garcinia mangostana fruits on potato dextrose agar (B569324) (PDA) medium. Pure cultures are obtained by serial transfer.

-

Fermentation: A pure culture of P. citrinum is inoculated into multiple 1 L flasks containing 400 mL of potato dextrose broth (PDB) medium. The flasks are incubated at room temperature for four weeks.

-

Extraction: After fermentation, the fungal medium and mycelium are separated by filtration. Both the filtrate and the crushed mycelium are extracted three times with ethyl acetate.

-

Concentration: The ethyl acetate extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic separations, including column chromatography on silica (B1680970) gel and Sephadex LH-20, followed by preparative thin-layer chromatography (PTLC) to purify this compound.

Determination of IC₅₀ (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MG63) are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically in a serial dilution) for 24-48 hours. A vehicle control (DMSO) is also included.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting the levels of key proteins in the apoptotic pathway in MG63 cells treated with this compound.

Methodology:

-

Cell Lysis: MG63 cells are treated with this compound for a specified time (e.g., 24 hours). The cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., cytochrome c, caspase-9, cleaved caspase-9, caspase-3, cleaved caspase-3, and β-actin as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.

Conclusion

This compound is a promising natural product with potent antiproliferative and antibacterial properties. Its ability to induce apoptosis in cancer cells through the intrinsic pathway highlights its potential as a lead compound for the development of novel anticancer agents. The detailed protocols provided in this guide are intended to facilitate further research into the biological activities and therapeutic potential of this fascinating fungal metabolite. Further investigation into its total synthesis and a more detailed elucidation of its interactions with cellular signaling pathways are warranted.

References

GKK1032B: A Technical Guide to its Structure, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

GKK1032B is a fungal metabolite, a peptide-polyketide hybrid, originally isolated from Penicillium citrinum.[1][2] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It details its potent antiproliferative and antibacterial effects, with a particular focus on its mechanism of action in inducing apoptosis in human osteosarcoma cells. This guide also includes detailed experimental protocols for the isolation of this compound and for the assessment of its biological activity, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, oncology, and drug discovery.

Chemical Structure and Properties

This compound possesses a complex polycyclic structure. Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 358375-11-8 |

| IUPAC Name | (3aR,9aR,9bS,10R,12S,13aR,13bR,13cR,16R,16aS,17aS)-rel-(+)-16-ethenyl-3a,9b,10,11,12,13,13a,13b,13c,16,16a,17a-dodecahydro-10,12,13a,14,16-pentamethyl-5,8-ethenofluoreno[9',1':2,3,4]oxacyclododecino[6,7-c]pyrrole-1,3,17(2H,4H,9aH)-trione |

| InChI Key | GAPPHVJLWSRLAC-ZABYPXOYSA-N |

| SMILES Code | C[C@@H]1C--INVALID-LINK--[C@]2([H])--INVALID-LINK--=C--INVALID-LINK--(C)[C@]3([H])C4=O)([H])[C@]3([H])[C@]2([H])OC5=CC=C(C[C@@]6([H])[C@@]4([H])C(NC6=O)=O)C=C5">C@@(C)C1 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₃₂H₃₉NO₄ |

| Molecular Weight | 501.67 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO, Dichloromethane, and Ethanol |

| Stability | Stable for ≥ 4 years when stored at -20°C |

Biological Activity

This compound has demonstrated significant antiproliferative and antibacterial activities.

Antiproliferative Activity

This compound exhibits cytotoxic effects against a range of human cancer cell lines. Notably, it shows significant activity against human osteosarcoma MG63 cells.[1][3]

Table 3: In Vitro Antiproliferative Activity of this compound (IC₅₀ values)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MG63 | Human Osteosarcoma | 3.49[3] |

| U2OS | Human Osteosarcoma | 5.07 |

| HeLa S3 | Human Cervical Adenocarcinoma | 17.7 |

| MCF-7 | Human Breast Adenocarcinoma | 14.71 |

| Vero | Monkey Kidney Epithelial | 29.55 |

Antibacterial Activity

This compound has also been shown to inhibit the growth of certain bacteria.

Table 4: Antibacterial Activity of this compound (MIC values)

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Bacillus subtilis | Positive | 20.8 |

| Mycobacterium tuberculosis | N/A | 48.35 µM |

Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the antiproliferative activity of this compound in human osteosarcoma MG63 cells is the induction of apoptosis via the intrinsic, mitochondria-dependent pathway. Treatment with this compound leads to the release of cytochrome c from the mitochondria into the cytoplasm. This event triggers a caspase cascade, involving the activation of caspase-9, the initiator caspase in the intrinsic pathway, and subsequently, the executioner caspase-3. The activation of caspase-3 ultimately leads to the cleavage of cellular substrates and the execution of apoptosis.

Caption: this compound-induced intrinsic apoptosis pathway in MG63 cells.

Experimental Protocols

Isolation of this compound from Penicillium citrinum

This protocol describes the isolation of this compound from a culture of the endophytic fungus Penicillium citrinum.

Workflow Diagram:

Caption: Workflow for the isolation of this compound.

Methodology:

-

Fungal Culture: Penicillium citrinum is isolated from the surface-sterilized inner pericarp of Garcinia mangostana fruits on potato dextrose agar (B569324) (PDA) medium. Pure cultures are obtained by serial transfer.

-

Fermentation: A pure culture of P. citrinum is inoculated into multiple 1 L flasks containing 400 mL of potato dextrose broth (PDB) medium. The flasks are incubated at room temperature for four weeks.

-

Extraction: After fermentation, the fungal medium and mycelium are separated by filtration. Both the filtrate and the crushed mycelium are extracted three times with ethyl acetate.

-

Concentration: The ethyl acetate extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic separations, including column chromatography on silica (B1680970) gel and Sephadex LH-20, followed by preparative thin-layer chromatography (PTLC) to purify this compound.

Determination of IC₅₀ (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MG63) are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically in a serial dilution) for 24-48 hours. A vehicle control (DMSO) is also included.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting the levels of key proteins in the apoptotic pathway in MG63 cells treated with this compound.

Methodology:

-

Cell Lysis: MG63 cells are treated with this compound for a specified time (e.g., 24 hours). The cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., cytochrome c, caspase-9, cleaved caspase-9, caspase-3, cleaved caspase-3, and β-actin as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.

Conclusion

This compound is a promising natural product with potent antiproliferative and antibacterial properties. Its ability to induce apoptosis in cancer cells through the intrinsic pathway highlights its potential as a lead compound for the development of novel anticancer agents. The detailed protocols provided in this guide are intended to facilitate further research into the biological activities and therapeutic potential of this fascinating fungal metabolite. Further investigation into its total synthesis and a more detailed elucidation of its interactions with cellular signaling pathways are warranted.

References

GKK1032B: A Technical Guide to its Structure, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

GKK1032B is a fungal metabolite, a peptide-polyketide hybrid, originally isolated from Penicillium citrinum.[1][2] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It details its potent antiproliferative and antibacterial effects, with a particular focus on its mechanism of action in inducing apoptosis in human osteosarcoma cells. This guide also includes detailed experimental protocols for the isolation of this compound and for the assessment of its biological activity, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, oncology, and drug discovery.

Chemical Structure and Properties

This compound possesses a complex polycyclic structure. Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 358375-11-8 |

| IUPAC Name | (3aR,9aR,9bS,10R,12S,13aR,13bR,13cR,16R,16aS,17aS)-rel-(+)-16-ethenyl-3a,9b,10,11,12,13,13a,13b,13c,16,16a,17a-dodecahydro-10,12,13a,14,16-pentamethyl-5,8-ethenofluoreno[9',1':2,3,4]oxacyclododecino[6,7-c]pyrrole-1,3,17(2H,4H,9aH)-trione |

| InChI Key | GAPPHVJLWSRLAC-ZABYPXOYSA-N |

| SMILES Code | C[C@@H]1C--INVALID-LINK--[C@]2([H])--INVALID-LINK--=C--INVALID-LINK--(C)[C@]3([H])C4=O)([H])[C@]3([H])[C@]2([H])OC5=CC=C(C[C@@]6([H])[C@@]4([H])C(NC6=O)=O)C=C5">C@@(C)C1 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₃₂H₃₉NO₄ |

| Molecular Weight | 501.67 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO, Dichloromethane, and Ethanol |

| Stability | Stable for ≥ 4 years when stored at -20°C |

Biological Activity

This compound has demonstrated significant antiproliferative and antibacterial activities.

Antiproliferative Activity

This compound exhibits cytotoxic effects against a range of human cancer cell lines. Notably, it shows significant activity against human osteosarcoma MG63 cells.[1][3]

Table 3: In Vitro Antiproliferative Activity of this compound (IC₅₀ values)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MG63 | Human Osteosarcoma | 3.49[3] |

| U2OS | Human Osteosarcoma | 5.07 |

| HeLa S3 | Human Cervical Adenocarcinoma | 17.7 |

| MCF-7 | Human Breast Adenocarcinoma | 14.71 |

| Vero | Monkey Kidney Epithelial | 29.55 |

Antibacterial Activity

This compound has also been shown to inhibit the growth of certain bacteria.

Table 4: Antibacterial Activity of this compound (MIC values)

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Bacillus subtilis | Positive | 20.8 |

| Mycobacterium tuberculosis | N/A | 48.35 µM |

Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the antiproliferative activity of this compound in human osteosarcoma MG63 cells is the induction of apoptosis via the intrinsic, mitochondria-dependent pathway. Treatment with this compound leads to the release of cytochrome c from the mitochondria into the cytoplasm. This event triggers a caspase cascade, involving the activation of caspase-9, the initiator caspase in the intrinsic pathway, and subsequently, the executioner caspase-3. The activation of caspase-3 ultimately leads to the cleavage of cellular substrates and the execution of apoptosis.

Caption: this compound-induced intrinsic apoptosis pathway in MG63 cells.

Experimental Protocols

Isolation of this compound from Penicillium citrinum

This protocol describes the isolation of this compound from a culture of the endophytic fungus Penicillium citrinum.

Workflow Diagram:

Caption: Workflow for the isolation of this compound.

Methodology:

-

Fungal Culture: Penicillium citrinum is isolated from the surface-sterilized inner pericarp of Garcinia mangostana fruits on potato dextrose agar (PDA) medium. Pure cultures are obtained by serial transfer.

-

Fermentation: A pure culture of P. citrinum is inoculated into multiple 1 L flasks containing 400 mL of potato dextrose broth (PDB) medium. The flasks are incubated at room temperature for four weeks.

-

Extraction: After fermentation, the fungal medium and mycelium are separated by filtration. Both the filtrate and the crushed mycelium are extracted three times with ethyl acetate.

-

Concentration: The ethyl acetate extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic separations, including column chromatography on silica gel and Sephadex LH-20, followed by preparative thin-layer chromatography (PTLC) to purify this compound.

Determination of IC₅₀ (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MG63) are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically in a serial dilution) for 24-48 hours. A vehicle control (DMSO) is also included.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting the levels of key proteins in the apoptotic pathway in MG63 cells treated with this compound.

Methodology:

-

Cell Lysis: MG63 cells are treated with this compound for a specified time (e.g., 24 hours). The cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., cytochrome c, caspase-9, cleaved caspase-9, caspase-3, cleaved caspase-3, and β-actin as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.

Conclusion

This compound is a promising natural product with potent antiproliferative and antibacterial properties. Its ability to induce apoptosis in cancer cells through the intrinsic pathway highlights its potential as a lead compound for the development of novel anticancer agents. The detailed protocols provided in this guide are intended to facilitate further research into the biological activities and therapeutic potential of this fascinating fungal metabolite. Further investigation into its total synthesis and a more detailed elucidation of its interactions with cellular signaling pathways are warranted.

References

GKK1032B (CAS No. 358375-11-8): A Technical Guide to a Fungal Metabolite with Antiproliferative and Antibacterial Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

GKK1032B is a fungal metabolite, identified as a peptide-polyketide hybrid, originally isolated from Penicillium sp.[1][2]. It has demonstrated notable biological activities, including antiproliferative effects against various cancer cell lines and antibacterial action against both Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, biological activities with quantitative data, and a detailed exploration of its mechanism of action in cancer cells. The information is presented to support further research and development of this compound as a potential therapeutic agent.

Chemical and Physical Properties

This compound is a complex molecule with the chemical formula C32H39NO4 and a molecular weight of approximately 501.67 g/mol .

| Property | Value |

| CAS Number | 358375-11-8 |

| Molecular Formula | C32H39NO4 |

| Molecular Weight | 501.67 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Biological Activity

This compound has been shown to exhibit both antiproliferative and antibacterial activities.

Antiproliferative Activity

This compound has demonstrated cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| MG63 | Human Osteosarcoma | 3.49 |

| U2OS | Human Osteosarcoma | 5.07 |

| HeLa S3 | Human Cervical Cancer | 17.7 |

| MCF-7 | Human Breast Cancer | 14.71 |

| Vero | Normal Kidney (Monkey) | 29.55 |

Antibacterial Activity

This compound has also been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are presented below.

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Bacillus subtilis | Gram-positive | 20.8 |

| Mycobacterium tuberculosis | N/A | 48.35 µM |

Mechanism of Action: Induction of Apoptosis via the Caspase Pathway

A key mechanism underlying the antiproliferative activity of this compound is the induction of apoptosis, or programmed cell death. A study on human osteosarcoma MG63 cells revealed that this compound triggers the intrinsic apoptotic pathway.

Signaling Pathway

The proposed signaling pathway for this compound-induced apoptosis in MG63 cells is initiated by an uncharacterized intracellular event that leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 subsequently activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death.

Caption: this compound induced apoptosis pathway in MG63 cells.

Experimental Workflow for Apoptosis Detection

The following diagram outlines a general workflow for assessing this compound-induced apoptosis.

Caption: Experimental workflow for apoptosis analysis.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following sections provide methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay) for MG63, U2OS, HeLa S3, MCF-7, and Vero Cells

Note: The specific details of the experimental protocols for the IC50 determination in HeLa S3, MCF-7, and Vero cells were not available in the reviewed literature. The following is a general protocol for an MTT-based cytotoxicity assay.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

Note: The specific details of the experimental protocols for the MIC determination against B. subtilis and M. tuberculosis were not available in the reviewed literature. The following is a general protocol for the broth microdilution method.

-

Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in a suitable broth medium (e.g., Mueller-Hinton Broth for B. subtilis, Middlebrook 7H9 broth for M. tuberculosis).

-

Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C for B. subtilis and M. tuberculosis) for an appropriate duration (e.g., 18-24 hours for B. subtilis, several days to weeks for M. tuberculosis).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Western Blot Analysis for Apoptosis-Related Proteins

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-9, cleaved caspase-3, and cytochrome c overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antiproliferative and antibacterial activities. Its ability to induce apoptosis in cancer cells through the intrinsic caspase pathway highlights its potential as a lead compound for the development of novel anticancer therapies. Further research is warranted to fully elucidate its mechanism of action in different cancer types, to identify its specific molecular targets, and to evaluate its in vivo efficacy and safety profile. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their future investigations of this intriguing fungal metabolite.

References

GKK1032B (CAS No. 358375-11-8): A Technical Guide to a Fungal Metabolite with Antiproliferative and Antibacterial Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

GKK1032B is a fungal metabolite, identified as a peptide-polyketide hybrid, originally isolated from Penicillium sp.[1][2]. It has demonstrated notable biological activities, including antiproliferative effects against various cancer cell lines and antibacterial action against both Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, biological activities with quantitative data, and a detailed exploration of its mechanism of action in cancer cells. The information is presented to support further research and development of this compound as a potential therapeutic agent.

Chemical and Physical Properties

This compound is a complex molecule with the chemical formula C32H39NO4 and a molecular weight of approximately 501.67 g/mol .

| Property | Value |

| CAS Number | 358375-11-8 |

| Molecular Formula | C32H39NO4 |

| Molecular Weight | 501.67 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Biological Activity

This compound has been shown to exhibit both antiproliferative and antibacterial activities.

Antiproliferative Activity

This compound has demonstrated cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| MG63 | Human Osteosarcoma | 3.49 |

| U2OS | Human Osteosarcoma | 5.07 |

| HeLa S3 | Human Cervical Cancer | 17.7 |

| MCF-7 | Human Breast Cancer | 14.71 |

| Vero | Normal Kidney (Monkey) | 29.55 |

Antibacterial Activity